(3-Methyl-isothiazol-4-yl)-acetic acid
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Overview
Description
(3-Methyl-isothiazol-4-yl)-acetic acid is an organic compound that belongs to the class of isothiazoles It is characterized by a five-membered ring containing both sulfur and nitrogen atoms, with a methyl group at the third position and an acetic acid moiety at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-isothiazol-4-yl)-acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4-isothiazolone with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-isothiazol-4-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to a more saturated structure.
Substitution: The acetic acid moiety can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Esterification can be achieved using alcohols and acid catalysts, while amidation involves amines and coupling agents like carbodiimides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated isothiazole derivatives.
Substitution: Esters and amides of this compound.
Scientific Research Applications
(3-Methyl-isothiazol-4-yl)-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored as a precursor for drug development, particularly for compounds targeting bacterial infections.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methyl-isothiazol-4-yl)-acetic acid involves its interaction with biological targets, such as enzymes and receptors. The compound’s isothiazole ring can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction is crucial for its antimicrobial properties, as it can disrupt essential metabolic processes in microorganisms.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A five-membered ring containing sulfur and nitrogen, similar to isothiazole but with different substitution patterns.
2-Aminothiazole-4-carboxylate: Another thiazole derivative with antimicrobial properties.
1,3,4-Thiadiazole: A heterocyclic compound with a similar sulfur-nitrogen ring structure.
Uniqueness
(3-Methyl-isothiazol-4-yl)-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and an acetic acid moiety makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
2-(3-methyl-1,2-thiazol-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4-5(2-6(8)9)3-10-7-4/h3H,2H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFHLTIWXIQVKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10284-36-3 |
Source
|
Record name | 2-(3-methyl-1,2-thiazol-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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